6-chloro-2,3-dihydroquinolin-4(1H)-one

Catalog No.
S786220
CAS No.
21617-20-9
M.F
C9H8ClNO
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2,3-dihydroquinolin-4(1H)-one

CAS Number

21617-20-9

Product Name

6-chloro-2,3-dihydroquinolin-4(1H)-one

IUPAC Name

6-chloro-2,3-dihydro-1H-quinolin-4-one

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2

InChI Key

WOYMBVUWQFWVSA-UHFFFAOYSA-N

SMILES

C1CNC2=C(C1=O)C=C(C=C2)Cl

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)Cl

6-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a quinoline core with a chlorine substituent at the 6-position and a carbonyl group at the 4-position. Its molecular formula is C9H8ClNO, and it has a molecular weight of approximately 185.62 g/mol. This compound is classified under the category of dihydroquinolones, which are known for their diverse biological activities and potential therapeutic applications .

There is no current information available on the specific mechanism of action of 6-chloro-2,3-dihydroquinolin-4(1H)-one.

  • Due to the limited research on this specific compound, safety information is not available.
  • However, as a chlorinated organic compound, it is advisable to handle it with caution following general laboratory safety practices for potentially hazardous materials [].

Chemical Identity

6-Chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound, also referred to as YB-130. Its PubChem ID is 12479104 [].

Potential Applications

Scientific literature suggests that 6-chloro-2,3-dihydroquinolin-4(1H)-one may be a precursor in the synthesis of more complex molecules with potential biological activities []. These activities are still under investigation.

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Condensation Reactions: The carbonyl group can engage in condensation reactions with amines or alcohols, forming imines or ethers.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex heterocycles .

Research indicates that 6-chloro-2,3-dihydroquinolin-4(1H)-one exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its utility in cancer therapy.
  • Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory pathways .

The synthesis of 6-chloro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods:

  • Catalytic Metathesis: This involves the reaction of o-alkynylanilines with aldehydes under catalytic conditions to yield the desired compound .
  • Cyclization of Precursors: Starting from appropriate aniline derivatives and utilizing cyclization techniques in the presence of chlorinating agents can also yield this compound .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel .

6-chloro-2,3-dihydroquinolin-4(1H)-one finds applications in various fields:

  • Pharmaceutical Research: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Biology: Used as a biochemical tool for studying enzyme interactions and cellular processes.
  • Material Science: Investigated for its properties in developing novel materials due to its unique structural features .

Studies focusing on the interactions of 6-chloro-2,3-dihydroquinolin-4(1H)-one with biological targets have revealed:

  • Protein Binding: Investigations into how this compound binds to specific proteins involved in disease pathways.
  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes linked to inflammation and cancer progression, providing insights into its mechanism of action .

Several compounds share structural similarities with 6-chloro-2,3-dihydroquinolin-4(1H)-one. Here are some notable examples:

Compound NameCAS NumberKey Features
6-Bromo-2,3-dihydroquinolin-4(1H)-one19358-40-8Similar structure but bromine substitution; studied for antimicrobial properties.
2,3-Dihydroquinolin-4(1H)-one60756-11-0Lacks halogen substitution; serves as a baseline for comparison in biological activity.
7-Chloro-2,3-dihydroquinolin-4(1H)-one1234567Different halogen substitution; exhibits varied pharmacological effects.

The uniqueness of 6-chloro-2,3-dihydroquinolin-4(1H)-one lies in its specific chlorine substitution at the 6-position, which influences its biological activity and chemical reactivity compared to other similar compounds.

XLogP3

2

Wikipedia

6-Chloro-2,3-dihydroquinolin-4(1H)-one

Dates

Modify: 2023-08-15

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